9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
- Introduction of the phenylsulfanyl group via nucleophilic substitution.
- Formation of the thiazolidinone ring through condensation reactions.
- Final modifications to introduce the methyl and octyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Control of reaction temperature and time.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to oxo groups.
Reduction: Reduction of the pyrimidinone ring.
Substitution: Replacement of the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dihydropyrimidinones.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor function by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-4-ones: Compounds with similar core structures but different substituents.
Thiazolidinones: Compounds with the thiazolidinone ring but different side chains.
Phenylsulfanyl derivatives: Compounds with the phenylsulfanyl group but different core structures.
Uniqueness
The uniqueness of “9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H29N3O2S3 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S3/c1-3-4-5-6-7-11-16-30-26(32)22(35-27(30)33)18-21-24(34-20-14-9-8-10-15-20)28-23-19(2)13-12-17-29(23)25(21)31/h8-10,12-15,17-18H,3-7,11,16H2,1-2H3/b22-18- |
InChI Key |
MDVRDMSXRDLPPT-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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